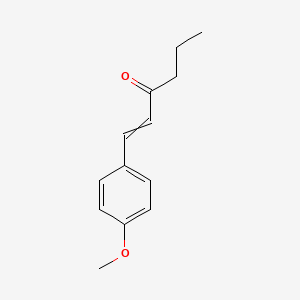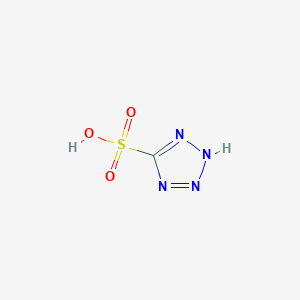
2H-tetrazole-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-tetrazole-5-sulfonic acid is a heterocyclic compound containing a tetrazole ring substituted with a sulfonic acid group at the 5-position. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-tetrazole-5-sulfonic acid typically involves the cycloaddition of azides with nitriles under acidic conditions. One common method is the reaction of sodium azide with sulfonyl chlorides in the presence of a base, followed by cyclization to form the tetrazole ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly methods, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. Catalysts like FeCl3-SiO2 have been used to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2H-tetrazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and reducing agents like hydrogen gas or metal hydrides for reduction . Substitution reactions often require bases or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted tetrazoles, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2H-tetrazole-5-sulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-tetrazole-5-sulfonic acid involves its ability to act as an acid or base, depending on the reaction conditions. The tetrazole ring can stabilize negative charges through delocalization, making it an effective ligand in coordination chemistry . In biological systems, it mimics the carboxylic acid functional group, interacting with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-tetrazole: Lacks the sulfonic acid group, making it less acidic and less versatile in certain reactions.
5-substituted tetrazoles: Similar in structure but differ in the nature of the substituent at the 5-position, affecting their reactivity and applications.
Uniqueness
2H-tetrazole-5-sulfonic acid is unique due to the presence of both the tetrazole ring and the sulfonic acid group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring both high acidity and stability .
Eigenschaften
CAS-Nummer |
82986-47-8 |
|---|---|
Molekularformel |
CH2N4O3S |
Molekulargewicht |
150.12 g/mol |
IUPAC-Name |
2H-tetrazole-5-sulfonic acid |
InChI |
InChI=1S/CH2N4O3S/c6-9(7,8)1-2-4-5-3-1/h(H,6,7,8)(H,2,3,4,5) |
InChI-Schlüssel |
WTWZWBCQKSCVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NNN=N1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
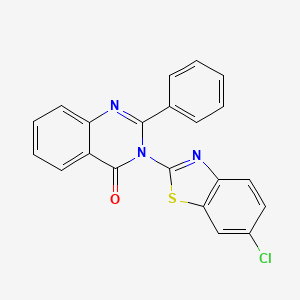
![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
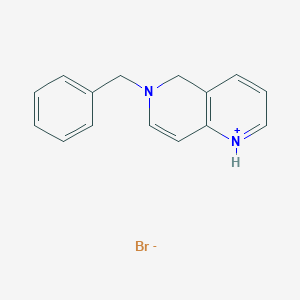

![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
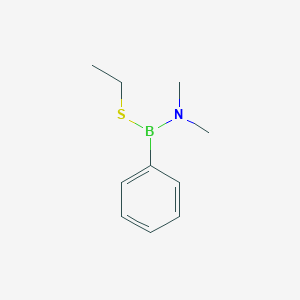
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
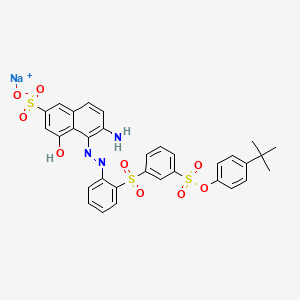
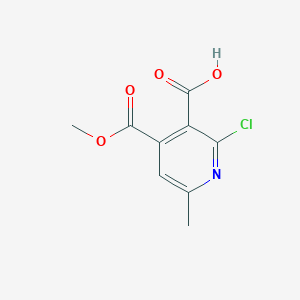
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)

![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
